2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Description
The exact mass of the compound 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 296224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTZVTJSUDRKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966645 | |
| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59128-08-4, 5227-98-5 | |
| Record name | 59128-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Illuminating the Core: A Technical Guide to the Structural Elucidation of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its unique electronic and steric properties make it a versatile framework for drug design. This guide provides an in-depth, technical exploration of the methodologies and analytical reasoning required for the complete structure elucidation of a key derivative, 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid. As a Senior Application Scientist, the following narrative is structured to not only present protocols but to instill a deep understanding of the scientific rationale behind each step, ensuring a robust and self-validating approach to structural confirmation.
Foundational Strategy: A Multi-pronged Analytical Approach
The unambiguous determination of a novel chemical entity's structure is a cornerstone of chemical research and development. It is a process of hypothesis and verification, where each analytical technique provides a unique piece of the structural puzzle. For a molecule like 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, a multi-pronged approach leveraging mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy is not just best practice, but essential for incontrovertible proof of structure.
The core logic of our elucidation workflow is as follows:
Caption: A logical workflow for the structural elucidation of a novel compound.
Synthesis and Verification of the Imidazo[1,2-a]pyridine Core
The journey to structural elucidation begins with the synthesis of the target molecule. The imidazo[1,2-a]pyridine scaffold is commonly synthesized via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2] In the case of 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, a plausible synthetic route involves the reaction of 3-methylpyridin-2-amine with a suitable three-carbon α,β-dicarbonyl synthon, followed by hydrolysis.
A variety of synthetic methods for imidazo[1,2-a]pyridines have been developed, including microwave-assisted synthesis and multicomponent reactions, which can offer improved yields and reaction times.[3][4]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 4-chloro-3-oxobutanoate (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the ethyl ester precursor.
-
Hydrolysis: The purified ethyl ester is then subjected to basic hydrolysis (e.g., using NaOH in a water/ethanol mixture) followed by acidic workup to afford the target compound, 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid.
Mass Spectrometry: The First Glimpse of Molecular Identity
High-resolution mass spectrometry (HRMS) is the initial and critical step to confirm the molecular formula of the synthesized compound.
Data Presentation: Mass Spectrometry
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| [M+H]⁺ (Monoisotopic) | 191.08151 |
Note: While specific experimental data for the target molecule is not publicly available, data from the closely related ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate shows a molecular ion peak at m/z 205.1 for the [M+H]⁺ ion, which is consistent with its molecular formula.[5]
Fragmentation Analysis: A Deeper Dive
The fragmentation pattern in mass spectrometry provides valuable structural information. For 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, key expected fragmentation pathways include the loss of the carboxylic acid group (-45 Da) and subsequent cleavages of the imidazo[1,2-a]pyridine ring.
Infrared Spectroscopy: Unveiling Functional Groups
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.
Data Presentation: Characteristic IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Carboxylic Acid) | 1725-1700 |
| C=N and C=C stretch (Aromatic Rings) | 1650-1450 |
Nuclear Magnetic Resonance Spectroscopy: The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a comprehensive map of the atomic connectivity.
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, the following proton signals are expected:
-
Aromatic Protons: Signals for the protons on the pyridine and imidazole rings.
-
Methylene Protons: A singlet for the -CH₂- group of the acetic acid moiety.
-
Methyl Protons: A singlet for the -CH₃ group at the 8-position.
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Carboxylic Acid Proton: A broad singlet for the -COOH proton.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals include:
-
Carbonyl Carbon: A signal in the downfield region (around 170-180 ppm) for the carboxylic acid.
-
Aromatic Carbons: Signals for the carbons of the imidazo[1,2-a]pyridine ring.
-
Methylene Carbon: A signal for the -CH₂- carbon.
-
Methyl Carbon: A signal for the -CH₃ carbon.
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments are crucial for assembling the final structure by revealing through-bond correlations.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule.
Caption: Expected key HMBC correlations for structural confirmation.
X-ray Crystallography: The Definitive Proof
When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation. While a crystal structure for the title compound is not publicly available, the structure of a related derivative, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, reveals that the imidazo[1,2-a]pyridine core is nearly planar.[6] This provides a valuable reference for the expected bond lengths and angles of the heterocyclic system.
Conclusion
The structural elucidation of 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a systematic process that relies on the synergistic application of modern analytical techniques. By following a logical workflow that begins with synthesis and progresses through mass spectrometry, IR, and a comprehensive suite of NMR experiments, researchers can confidently and unequivocally determine the structure of this and other novel chemical entities. This rigorous approach is fundamental to advancing drug discovery and development, ensuring the integrity and reproducibility of scientific findings.
References
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Imidazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. (2022). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. (2022). ChemistrySelect. Retrieved from [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2008). ResearchGate. Retrieved from [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2022). ChemProc. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). ACS Omega. Retrieved from [Link]
-
Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (2015). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. (2021). ResearchGate. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. (2023). Green Chemistry. Retrieved from [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]
-
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
Sources
- 1. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Buy Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate | 21755-34-0 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Therapeutic Targets of Imidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a remarkable breadth of biological activities.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, enabling precise interactions with a diverse array of biological targets. This versatility has led to the development of marketed drugs for conditions ranging from insomnia to peptic ulcers, including well-known agents like Zolpidem, Alpidem, and Zolimidine.[3][4] This in-depth technical guide synthesizes current research to provide drug development professionals with a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives. We will explore the mechanistic underpinnings of their action on central nervous system receptors, microbial enzymes, and critical oncology pathways, complete with field-proven experimental protocols for target validation and characterization.
Central Nervous System Modulation: Targeting GABA-A Receptors
The most established therapeutic application of imidazo[1,2-a]pyridines is the modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of inhibitory neurotransmission in the central nervous system.[5] These ligand-gated chloride ion channels are the targets for classic anxiolytic and hypnotic drugs.
Mechanism of Action: Positive Allosteric Modulation
Imidazo[1,2-a]pyridine derivatives, such as Zolpidem, do not bind to the primary GABA agonist site. Instead, they act as positive allosteric modulators (PAMs) at the benzodiazepine (BZ) binding site, located at the interface between the α and γ subunits of the pentameric receptor complex.[5][6] Binding of a PAM to this site potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization and reduced excitability.
A critical aspect of modern drug design is achieving functional selectivity. The diverse subunit composition of GABA-A receptors (e.g., α1-6, β1-3, γ1-3) allows for targeted therapeutic effects.[5] It is widely accepted that:
-
α1-containing receptors are primarily associated with sedative and hypnotic effects.
-
α2- and α3-containing receptors are linked to anxiolytic and muscle-relaxant properties.
Therefore, developing derivatives that selectively target α2/α3 subunits over α1 is a key strategy for creating non-sedating anxiolytics.[7]
Key Derivatives and Structure-Activity Relationship (SAR)
Marketed drugs like Zolpidem and Alpidem showcase the scaffold's potential. Research has focused on modifying substituents at the C2, C3, and C7 positions to fine-tune affinity and selectivity for different α subunits. For instance, imidazo[1,2-a]pyrimidines (a closely related scaffold) have been optimized to achieve significant functional selectivity for the α3 subtype over the α1 subtype.[7]
Experimental Validation Protocols
1.3.1 Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)
-
Causality: This assay quantifies the direct binding affinity of a test compound for a specific receptor subtype. It is the foundational step to confirm that a derivative physically interacts with the intended target. By using cell lines stably expressing specific GABA-A receptor subunit combinations (e.g., α1β3γ2), subtype selectivity can be determined.
-
Methodology:
-
Membrane Preparation: Homogenize cells expressing the recombinant GABA-A receptor subtype of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet the membranes and wash multiple times to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a radiolabeled ligand that binds to the BZ site (e.g., [³H]Flumazenil), and varying concentrations of the test imidazo[1,2-a]pyridine derivative.
-
Incubation: Incubate the mixture at 4°C for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
1.3.2 Protocol: Whole-Cell Patch-Clamp Electrophysiology for Functional Efficacy
-
Causality: While a binding assay confirms interaction, it doesn't measure functional effect. Electrophysiology directly measures the compound's ability to modulate the receptor's primary function: ion channel gating. This is crucial for distinguishing between agonists, antagonists, and allosteric modulators.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or L(tk-)) stably expressing the desired GABA-A receptor subtype.[5]
-
Patch-Clamp Setup: Under a microscope, use a glass micropipette to form a high-resistance seal ("giga-seal") with the membrane of a single cell. Then, rupture the membrane patch to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential.
-
GABA Application: Apply a submaximal concentration of GABA (EC20, the concentration that elicits 20% of the maximal response) to the cell to induce a baseline chloride current.
-
Compound Application: Co-apply the test imidazo[1,2-a]pyridine derivative with the EC20 concentration of GABA.
-
Data Recording: Record the change in chloride current. A PAM will significantly increase the current amplitude compared to GABA alone.
-
Analysis: Quantify the potentiation as a percentage increase over the baseline GABA response. This demonstrates the compound's efficacy as a modulator.[5]
-
Anti-Infective Applications: Disrupting Microbial Viability
Imidazo[1,2-a]pyridines have emerged as a powerful scaffold for developing novel anti-infective agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[8][9][10]
Primary Target: Mtb Cytochrome bc1 Complex (QcrB)
A leading target for antitubercular imidazo[1,2-a]pyridine-3-carboxamides is the QcrB subunit of the cytochrome bc1 complex (also known as Complex III) in the mycobacterial electron transport chain.[9][11] This complex is essential for oxidative phosphorylation, the primary mechanism by which the bacterium generates ATP.[8][9]
-
Mechanism of Action: By binding to QcrB, these derivatives inhibit the transfer of electrons, disrupting the proton motive force required for ATP synthesis.[9] This effectively starves the bacterium of energy, leading to cell death. This mechanism is validated by the clinical candidate Telacebec (Q203), which belongs to this chemical class.[9]
Secondary Target: Mtb ATP Synthase
Other derivatives, specifically imidazo[1,2-a]pyridine ethers (IPEs), have been identified as potent inhibitors of mycobacterial ATP synthesis.[8] While also disrupting the energy metabolism of Mtb, these compounds target the ATP synthase enzyme directly, representing a distinct but complementary mechanism to QcrB inhibition.
Experimental Validation Protocols
2.3.1 Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination
-
Causality: This is the gold-standard phenotypic assay to determine the whole-cell activity of a compound against Mtb. It measures the minimum inhibitory concentration (MIC), providing a direct measure of antibacterial potency. A positive result justifies progression to more complex mechanism-of-action studies.
-
Methodology:
-
Compound Preparation: Serially dilute the test compounds in a 96-well microplate using appropriate culture medium (e.g., Middlebrook 7H9).
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv strain to each well.[12] Include positive (drug-free) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Assay Development: Add Alamar Blue reagent (resazurin) to each well and re-incubate for 12-24 hours.
-
Readout: Visually inspect or use a plate reader to measure fluorescence/absorbance. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin.
-
MIC Determination: The MIC is defined as the lowest compound concentration that prevents this color change, indicating inhibition of bacterial growth.[13]
-
Oncology Applications: Targeting Cancer Cell Proliferation and Survival
The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in oncology by targeting key pathways that drive cancer progression.[14]
Target: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[15] Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of key kinases within this cascade.
-
Mechanism of Action: Some derivatives function as direct inhibitors of PI3K isoforms (e.g., p110α), preventing the phosphorylation of PIP2 to PIP3 and halting downstream signaling.[16] Others act further down the cascade, inhibiting the activity of Akt or mTOR, which ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[15][17]
| Compound Class | Target Kinase | Consequence | Reference |
| Imidazo[1,2-a]pyridines | PI3K (p110α) | Inhibition of cell proliferation | [16] |
| Substituted Imidazo[1,2-a]pyridines | Akt/mTOR | Induction of apoptosis, cell cycle arrest | [15][17] |
Target: Tubulin Polymerization
The microtubule network is essential for cell division, making it a well-validated target for cancer chemotherapy.
-
Mechanism of Action: Certain imidazo[1,2-a]pyridine derivatives act as tubulin polymerization inhibitors.[3] They bind to tubulin subunits, preventing their assembly into functional microtubules. This disruption of the cytoskeleton triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Validation Protocols
3.3.1 Protocol: Western Blot for Pathway Inhibition Analysis
-
Causality: To confirm that a compound inhibits a specific signaling pathway like PI3K/Akt, it is essential to measure the phosphorylation status of its key components. A decrease in the phosphorylated form of a protein (e.g., p-Akt) relative to its total form is direct evidence of upstream kinase inhibition.
-
Methodology:
-
Cell Treatment: Culture cancer cells (e.g., HeLa, A375) and treat them with the test compound at various concentrations for a specified time.[15]
-
Protein Extraction: Lyse the cells to extract total protein. Quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated (e.g., anti-p-Akt Ser473) and total forms (e.g., anti-Akt) of the target proteins.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the bands. A dose-dependent decrease in the p-Akt/Total-Akt ratio indicates pathway inhibition.[18]
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to prove its value as a source of diverse therapeutic agents. Its ability to potently and selectively interact with targets in the central nervous system, microbial pathogens, and cancer cells underscores its privileged status in drug discovery. Future research will likely focus on leveraging advanced synthetic strategies to fine-tune selectivity, improve pharmacokinetic profiles, and explore novel therapeutic targets. The combination of phenotypic screening with robust target deconvolution and mechanism-of-action studies, utilizing the protocols outlined in this guide, will be critical for unlocking the full potential of this remarkable chemical entity.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
- Imidazole - Wikipedia. Wikipedia.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
- Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. PubMed.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Taylor & Francis Online.
- Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modul
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. [No Source Found].
- Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters.
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. [No Source Found].
- In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PMC - PubMed Central.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
- Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders.
- Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed Central.
- Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. PubMed.
- Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [No Source Found].
- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.
- Design, Synthesis, and In silico Studies of Imidazo[1,2-a] pyridine-2-carboxylate Derivatives as Anti-tubercular Agent.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
- 18. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid: A Technical Guide
Introduction to 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] The structure combines the rigid, aromatic imidazo[1,2-a]pyridine core with a flexible acetic acid side chain, suggesting potential for interaction with various biological targets. Accurate structural elucidation and confirmation are paramount in the development of such compounds, with spectroscopic techniques serving as the cornerstone of chemical characterization.
Molecular Structure and Properties:
-
Chemical Name: 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid[2]
-
CAS Number: 59128-08-4[2]
-
Molecular Formula: C₁₀H₁₀N₂O₂[2]
-
Molecular Weight: 190.20 g/mol [3]
-
Monoisotopic Mass: 190.07423 Da[4]
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.
Data Presentation: Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of the target molecule, which can be expected in electrospray ionization (ESI) mass spectrometry.[4]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 191.08151 |
| [M+Na]⁺ | 213.06345 |
| [M-H]⁻ | 189.06695 |
| [M+K]⁺ | 229.03739 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: Analyze the ions in the mass analyzer to measure their mass-to-charge ratios with high accuracy.
-
Data Processing: Process the acquired data to determine the exact mass of the molecular ion and compare it with the theoretical exact mass calculated for the molecular formula C₁₀H₁₀N₂O₂.
Expert Interpretation of Mass Spectrum
The primary ion expected in positive ion mode ESI-MS is the protonated molecule, [M+H]⁺, with a predicted m/z of 191.08151.[4] The high-resolution measurement of this ion is critical for confirming the elemental composition. The characteristic fragmentation pattern of the imidazo[1,2-a]pyridine core would likely involve cleavage of the acetic acid side chain. A common fragmentation pathway for such structures is the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid moiety (-CH₂COOH, 59 Da).
Caption: Predicted ESI-MS/MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid.
Data Presentation: Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the protons of the target molecule. These predictions are based on typical values for the imidazo[1,2-a]pyridine scaffold and the known effects of the substituents.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 - 7.7 | s | - |
| H-5 | ~7.9 - 8.1 | d | ~7.0 |
| H-6 | ~6.8 - 7.0 | t | ~7.0 |
| H-7 | ~7.1 - 7.3 | d | ~7.0 |
| CH₃ | ~2.5 - 2.7 | s | - |
| CH₂ | ~3.7 - 3.9 | s | - |
| COOH | ~10.0 - 12.0 | br s | - |
Data Presentation: Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid are presented below, based on characteristic values for the heterocyclic system and the functional groups.
| Carbon | Predicted δ (ppm) |
| C-2 | ~145 - 148 |
| C-3 | ~110 - 113 |
| C-5 | ~123 - 126 |
| C-6 | ~112 - 115 |
| C-7 | ~127 - 130 |
| C-8 | ~130 - 133 |
| C-8a | ~140 - 143 |
| CH₃ | ~16 - 18 |
| CH₂ | ~30 - 33 |
| COOH | ~170 - 175 |
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as a simple pulse-acquire or a solvent suppression sequence if necessary.
-
Optimize acquisition parameters like the number of scans, relaxation delay, and spectral width.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Expert Interpretation of NMR Spectra
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show characteristic signals for the imidazo[1,2-a]pyridine ring system. The H-5 proton, being adjacent to the bridgehead nitrogen, is typically the most deshielded proton of the pyridine ring. The methyl group at the C-8 position will appear as a singlet in the upfield region. The methylene protons of the acetic acid side chain are expected to be a singlet, and the carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, which is often exchangeable with D₂O.
¹³C NMR: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The quaternary carbons (C-2, C-8, C-8a, and the carboxyl carbon) can be identified by their lack of signal in a DEPT-135 experiment. The carboxyl carbon will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The methyl carbon will be the most upfield signal.
Caption: Predicted NMR correlations for the target molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Data Presentation: Predicted IR Absorption Bands
The following table lists the predicted characteristic IR absorption bands for 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong |
| C=N & C=C (Aromatic) | Stretching | 1650 - 1450 | Medium to Strong |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong |
| O-H (Carboxylic Acid) | Bending | 950 - 900 | Broad, Medium |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Expert Interpretation of IR Spectrum
The IR spectrum of 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is a key diagnostic feature.[5] The strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration. The presence of the imidazo[1,2-a]pyridine ring will be indicated by a series of medium to strong bands in the 1650-1450 cm⁻¹ region, arising from the C=C and C=N stretching vibrations of the aromatic rings.
Conclusion
This technical guide provides a detailed spectroscopic framework for the characterization of 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid. By combining predicted data with established spectroscopic principles for the constituent molecular fragments, a comprehensive and reliable set of expected spectral data has been presented. The experimental protocols outlined herein represent standard, validated methods for acquiring high-quality spectroscopic data. This guide serves as a valuable resource for researchers in the synthesis, purification, and analysis of this and related compounds, facilitating efficient and accurate structural confirmation in drug discovery and development workflows.
References
-
Semantic Scholar. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-acetic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023, May 9). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid | CAS: 59128-08-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. CAS 59128-08-4 | (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-acetic acid - Synblock [synblock.com]
- 4. PubChemLite - 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride (C10H10N2O2) [pubchemlite.lcsb.uni.lu]
- 5. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2] Notably, this scaffold is central to the blockbuster drugs Zolpidem and Alpidem, which are widely prescribed for the treatment of insomnia and anxiety, respectively. The unique electronic and steric properties of the imidazo[1,2-a]pyridine system allow for diverse functionalization, making it a highly attractive target for medicinal chemists and drug development professionals. This document provides a detailed guide to a robust, copper-catalyzed synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid, a key building block for the development of novel therapeutics.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is efficiently achieved through a two-step process. The initial and key step involves the copper-catalyzed cyclocondensation of 2-amino-3-methylpyridine with ethyl 4-chloroacetoacetate to form the ethyl ester precursor, ethyl 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetate. This is followed by a straightforward hydrolysis of the ester to yield the final carboxylic acid product. The use of a copper catalyst in the cyclocondensation step is crucial for achieving high yields and selectivity.
Figure 1: Overall synthetic workflow.
Part 1: Copper-Catalyzed Synthesis of Ethyl 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetate
This section details the copper-catalyzed cyclocondensation reaction to form the ester precursor.
Reaction Parameters
| Parameter | Value |
| Reactants | 2-Amino-3-methylpyridine, Ethyl 4-chloroacetoacetate |
| Catalyst | Copper(I) Iodide (CuI) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Experimental Protocol
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.
-
Use anhydrous DMF as the solvent.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylpyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add Copper(I) Iodide (0.1 eq).
-
Slowly add ethyl 4-chloroacetoacetate (1.1 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure ethyl 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetate.
-
Proposed Mechanism of Copper Catalysis
The copper(I) catalyst plays a pivotal role in facilitating the cyclocondensation reaction. The proposed mechanism involves the following key steps:
-
Coordination: The copper(I) catalyst coordinates with both the 2-amino-3-methylpyridine and the ethyl 4-chloroacetoacetate, bringing them into close proximity.
-
Nucleophilic Attack: The exocyclic amino group of the pyridine attacks the carbonyl carbon of the acetoacetate, facilitated by the Lewis acidity of the copper catalyst.
-
Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack of the endocyclic pyridine nitrogen onto the carbon bearing the chlorine atom leads to the formation of the five-membered imidazole ring.
-
Dehydrohalogenation and Catalyst Regeneration: Elimination of HCl and regeneration of the copper(I) catalyst yields the final product.
Sources
Application Note: High-Performance Purification of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid via Preparative Reversed-Phase HPLC
Introduction and Scientific Context
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Given its role as a critical building block in the synthesis of potential drug candidates, obtaining this intermediate in high purity is paramount. Downstream applications, such as active pharmaceutical ingredient (API) synthesis and biological screening, demand material free from synthetic by-products and contaminants to ensure reliable and reproducible results.
This application note provides a detailed, robust protocol for the purification of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). We will delve into the rationale behind the method development, explaining the critical interplay between the analyte's physicochemical properties and the chromatographic conditions, thereby offering a scientifically grounded and efficient purification strategy.
Analyte Characterization: The Foundation of Method Development
A successful purification strategy begins with a thorough understanding of the target molecule. The structure of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid possesses distinct features that dictate its chromatographic behavior.
The molecule contains a hydrophilic carboxylic acid group (-COOH) and a relatively hydrophobic bicyclic imidazopyridine core. This amphipathic nature, combined with the presence of a basic nitrogen in the pyridine ring, makes the molecule's overall polarity highly dependent on the pH of its environment. Suppressing the ionization of the carboxylic acid is crucial for achieving good retention and sharp peak shapes in reversed-phase chromatography.[2]
Table 1: Physicochemical Properties of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
| Property | Value | Source / Comment |
| Chemical Name | 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | [3] |
| CAS Number | 59128-08-4 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 190.20 g/mol | [3][4] |
| Predicted XlogP | ~1.3 - 1.6 | [3][5] Indicates moderate hydrophobicity, ideal for RP-HPLC. |
| Key Functional Groups | Carboxylic Acid (acidic), Imidazopyridine Core (basic) | Structural analysis. |
Principle of Purification: Ion-Suppression Reversed-Phase HPLC
Reversed-phase HPLC separates molecules based on their hydrophobicity.[6] The stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[7][8] Compounds are retained on the column through hydrophobic interactions with the stationary phase and are eluted as the concentration of the organic solvent in the mobile phase increases.[6]
For ionizable compounds like our target molecule, controlling the mobile phase pH is the most critical parameter.[8] The carboxylic acid moiety, if deprotonated (ionized) to its carboxylate form (-COO⁻), becomes highly polar and will exhibit poor retention, eluting very early with a broad, tailing peak. To prevent this, we employ an ion-suppression strategy. By adding a small amount of acid, such as trifluoroacetic acid (TFA), to the mobile phase, we lower the pH well below the pKa of the carboxylic acid group (typically ~4-5). This ensures the group remains in its protonated, neutral (-COOH) form, increasing the molecule's overall hydrophobicity and enabling effective interaction with the C18 stationary phase.[2][6]
Preparative HPLC Method and Protocol
This protocol is designed for purifying multi-milligram to gram quantities of the crude synthetic product. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, enabling precise separation of compounds based on their physicochemical properties.[9]
Instrumentation and Materials
Table 2: HPLC System Configuration and Consumables
| Component | Specification | Rationale for Selection |
| HPLC System | Preparative HPLC with binary gradient pump, autosampler/manual injector, fraction collector, and UV-Vis detector. | A gradient pump is essential for resolving complex mixtures. An automated fraction collector ensures accurate and reproducible collection. |
| Column | C18, 5-10 µm particle size, ≥100 Å pore size, e.g., 250 x 21.2 mm. | C18 is a versatile, robust stationary phase for small molecules. Larger dimensions (e.g., 21.2 mm ID) are required for preparative scale to handle higher mass loads. |
| Mobile Phase A | HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) | Water is the weak solvent in RP-HPLC. 0.1% TFA acts as an ion-pairing agent and an acidifier to suppress ionization of the analyte.[6] |
| Mobile Phase B | HPLC-grade Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) | Acetonitrile is the strong organic solvent. Its low viscosity and UV cutoff make it a preferred choice over methanol.[8] |
| Sample Solvent | Dimethyl Sulfoxide (DMSO) or a minimal amount of Mobile Phase B. | DMSO is a strong solvent suitable for many organic compounds. Using the mobile phase is also an option if solubility permits. |
| Detection | UV at ~280 nm and ~320 nm | The extended aromatic system of the imidazopyridine core is expected to have strong UV absorbance. Monitoring multiple wavelengths can help distinguish the target from impurities. |
Workflow Diagram
Caption: Overall workflow for the preparative HPLC purification and analysis.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
For Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of TFA. Degas the solution.
-
For Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Degas the solution.
-
-
Sample Preparation:
-
Accurately weigh the crude 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid.
-
Dissolve the material in a minimal volume of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
System Equilibration:
-
Install the preparative C18 column.
-
Purge the pump lines with freshly prepared mobile phases.
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) at the desired flow rate (e.g., 18 mL/min for a 21.2 mm ID column) for at least 5-10 column volumes, or until the baseline is stable.
-
-
Chromatographic Run and Fraction Collection:
-
Inject the filtered sample onto the column.
-
Begin the gradient elution program. A scouting gradient is recommended for the first run to determine the approximate elution time of the target compound.
-
Monitor the chromatogram at the selected wavelengths.
-
Set the fraction collector to begin collecting as the main peak of interest begins to elute and stop after the peak returns to baseline. It is often wise to collect the peak front, apex, and tail in separate fractions for individual purity analysis.
-
Table 3: Recommended Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 18.0 | 95.0 | 5.0 | Initial |
| 5.0 | 18.0 | 95.0 | 5.0 | Linear |
| 35.0 | 18.0 | 40.0 | 60.0 | Linear |
| 38.0 | 18.0 | 5.0 | 95.0 | Linear |
| 43.0 | 18.0 | 5.0 | 95.0 | Linear |
| 45.0 | 18.0 | 95.0 | 5.0 | Linear |
| 50.0 | 18.0 | 95.0 | 5.0 | End |
-
Post-Purification Processing:
-
Analyze small aliquots of the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions that meet the required purity specification (e.g., >98%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy, TFA-salt solid.
-
Troubleshooting Common Issues
-
Poor Peak Shape (Tailing):
-
Cause: Insufficient ion suppression or column overload.
-
Solution: Ensure 0.1% TFA is in both mobile phases. Reduce the injection mass.
-
-
Poor Resolution from Impurities:
-
Cause: Gradient is too steep.
-
Solution: Flatten the gradient around the elution time of the target compound (e.g., decrease the rate of %B change per minute).
-
-
Low Recovery:
-
Cause: Compound precipitation on the column or irreversible binding.
-
Solution: Ensure the sample is fully dissolved before injection. A column wash with a very strong solvent (e.g., isopropanol) may be necessary.
-
Conclusion
The ion-suppression reversed-phase HPLC method detailed in this note provides a reliable and scalable protocol for the high-purity isolation of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid. By carefully controlling the mobile phase pH to maintain the analyte in its non-ionized state, this method achieves excellent retention, peak shape, and resolution from common synthesis-related impurities. The resulting high-purity material is well-suited for demanding applications in pharmaceutical research and development.
References
- Benchchem. 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride.
- de Oliveira, B. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- FINETECH INDUSTRY LIMITED. 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid | CAS: 59128-08-4.
- PubChem. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960.
- Biotage. (2023, January 24).
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- Phenomenex. (2026, June 6).
- PubChemLite. 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride.
- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Aceschem. CAS 59128-08-4 | 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid.
- LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
- Sigma-Aldrich.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid | CAS: 59128-08-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. aceschem.com [aceschem.com]
- 5. PubChemLite - 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride (C10H10N2O2) [pubchemlite.lcsb.uni.lu]
- 6. ionsource.com [ionsource.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
Navigating the Kinome: A-to-Z Guide for Kinase Inhibitor Screening Assays
<APPLICATION NOTE & PROTOCOLS >
Abstract
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have unequivocally emerged as a pivotal class of drug targets.[1][2] Their dysregulation is a hallmark of numerous pathologies, including cancer and inflammatory diseases, propelling the relentless pursuit of specific and potent kinase inhibitors.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of modern kinase inhibitor screening assays. Moving beyond mere procedural lists, we delve into the causality behind experimental choices, offering a self-validating framework for robust and reproducible screening campaigns. We will explore the spectrum of assay technologies from traditional radiometric methods to advanced biophysical and cell-based approaches, equipping you with the knowledge to select and optimize the most appropriate assay for your research question. Detailed, field-proven protocols for key methodologies are provided, ensuring you can translate theory into practice with confidence.
The "Why": Foundational Principles of Kinase Inhibition
At its core, a kinase catalyzes the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (protein, lipid, or carbohydrate).[3] This phosphorylation event acts as a molecular switch, modulating protein function, localization, and interaction networks. The primary goal of a kinase inhibitor screening assay is to identify and characterize molecules that can modulate this catalytic activity.
The Kinase-ATP Interaction: A Tale of Two Pockets
The majority of kinase inhibitors developed to date are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[1][4] However, the quest for greater selectivity and novel mechanisms of action has led to the exploration of allosteric inhibitors.[5][6]
-
ATP-Competitive (Type I & II) Inhibitors: These molecules directly compete with endogenous ATP for binding to the active site. Their development is often more straightforward due to the conserved nature of the ATP pocket. However, this conservation can also lead to off-target effects and a lack of selectivity.[6]
-
Allosteric (Type III & IV) Inhibitors: These inhibitors bind to a site on the kinase distinct from the ATP pocket.[5][7] This binding event induces a conformational change in the kinase, rendering it inactive.[5] Allosteric inhibitors often exhibit higher selectivity as their binding sites are typically less conserved across the kinome.[6][7]
Understanding the intended mechanism of inhibition is crucial for selecting an appropriate assay format. While some assays are universal, others are better suited for a specific class of inhibitors.
Caption: Mechanisms of Kinase Inhibition.
The "How": A Survey of Kinase Assay Technologies
The landscape of kinase screening assays is diverse, offering a range of methodologies with distinct advantages and limitations. Assays can be broadly categorized as biochemical or cell-based.[1][4]
Biochemical Assays: A Purified System Perspective
Biochemical assays utilize purified kinase, substrate, and inhibitor in a controlled in vitro environment. They can be further subdivided into activity assays, which measure the catalytic output, and binding assays, which directly quantify the interaction between the inhibitor and the kinase.[1][3]
| Assay Class | Principle | Advantages | Disadvantages | Examples |
| Activity Assays | Measure the formation of phosphorylated product or consumption of ATP.[1][8] | Direct measure of catalytic function. | Can be prone to interference from assay components.[8] | Radiometric Assays, TR-FRET, Luminescence, Fluorescence Polarization.[1] |
| Binding Assays | Directly measure the binding of an inhibitor to the kinase.[1][3] | Independent of enzyme activity; can detect non-ATP competitive inhibitors.[9] | Does not directly confirm functional inhibition. | LanthaScreen™ Eu Kinase Binding Assay, Thermal Shift Assays.[8][10] |
Historically, radiometric assays, which utilize radioisotope-labeled ATP (typically ³²P-γ-ATP or ³³P-γ-ATP), have been considered the gold standard for their direct and unambiguous detection of phosphorylation.[1] The phosphorylated substrate is separated from the unreacted radiolabeled ATP, and the incorporated radioactivity is quantified.[1] While highly sensitive and reliable, the safety concerns and waste disposal issues associated with radioactivity have driven the development of non-radiometric alternatives.[8]
Modern high-throughput screening (HTS) campaigns heavily rely on homogeneous, "mix-and-read" formats that do not require separation steps. These assays are amenable to automation and miniaturization, significantly increasing throughput.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are a popular choice for their robustness and low background interference.[8] In a typical kinase activity assay, a lanthanide donor (e.g., Europium or Terbium) is conjugated to an antibody that specifically recognizes the phosphorylated substrate. The substrate itself is labeled with an acceptor fluorophore (e.g., fluorescein or ULight™).[11][12][13] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[11][13]
Caption: Principle of TR-FRET Kinase Activity Assay.
Luminescence-Based Assays (e.g., ADP-Glo™)
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a universal platform for monitoring the activity of any ADP-generating enzyme.[10][14][15] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted.[14][16] In the second step, the ADP generated by the kinase is converted back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity.[14][16][17]
Caption: ADP-Glo™ Kinase Assay Workflow.
Cell-Based Assays: A Physiologically Relevant Perspective
While biochemical assays are invaluable for initial screening and mechanistic studies, they do not fully recapitulate the complex cellular environment.[4] Cell-based assays provide a more physiologically relevant context, accounting for factors such as cell permeability, off-target effects, and the influence of cellular signaling networks.[4]
| Assay Type | Principle | Advantages | Disadvantages | Examples |
| Target Engagement | Directly measures the binding of an inhibitor to its target within intact cells.[4] | Confirms target interaction in a physiological setting. | Can be technically more challenging than biochemical assays. | NanoBRET™, Cellular Thermal Shift Assay (CETSA®).[4][18] |
| Phosphorylation | Quantifies the phosphorylation status of the kinase substrate within the cell.[4][18] | Measures a direct functional consequence of kinase inhibition. | Requires specific and validated phospho-antibodies. | In-Cell Western, Flow Cytometry, TR-FRET.[10] |
| Phenotypic | Measures a downstream cellular response to kinase inhibition, such as cell proliferation or apoptosis.[4] | Provides a holistic view of the inhibitor's effect on cellular function. | The link between the observed phenotype and target inhibition may not be direct. | Cell Proliferation Assays (e.g., Ba/F3).[4][18] |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method for quantifying compound binding to a target protein in live cells.[19][20][21] The target protein is fused to a NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the target is added.[19][21] When a test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[21]
Caption: Principle of the NanoBRET™ Assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[22][23] The binding of a compound to its target protein can alter the protein's melting temperature.[22] In a CETSA® experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blotting or other protein detection methods.[22][24]
The "How-To": Protocols and Practical Considerations
Assay Development and Optimization: A Self-Validating System
A robust and reliable screening assay is the cornerstone of any successful drug discovery campaign. The following parameters should be carefully optimized to ensure the highest quality data.
-
Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction proceeds under initial velocity conditions and that substrate depletion is minimal.[8]
-
ATP Concentration: For ATP-competitive inhibitors, the IC₅₀ value is highly dependent on the ATP concentration. It is often recommended to perform assays at the Kₘ value of ATP for the specific kinase.
-
DMSO Tolerance: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO). The assay's tolerance to DMSO should be determined, as high concentrations can inhibit enzyme activity.[25] Generally, biochemical assays can tolerate up to 5-10% DMSO, while cell-based assays are less tolerant, typically up to 0.5%.[25]
-
Z'-Factor: The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput assay.[26][27] It takes into account the dynamic range of the signal and the data variation.[27][28] A Z'-factor between 0.5 and 1.0 is considered excellent.[27][29][30]
Protocol: LANCE® Ultra TR-FRET Kinase Activity Assay
This protocol provides a general framework for performing a TR-FRET-based kinase activity assay. Specific concentrations and incubation times will need to be optimized for each kinase-substrate pair.
Materials:
-
Kinase of interest
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[13]
-
Stop/Detection buffer (Kinase reaction buffer containing EDTA)
-
Test compounds
-
White, low-volume 384-well microplate
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in kinase reaction buffer and dispense into the microplate.
-
Kinase Reaction:
-
Prepare a solution of kinase and ULight™-labeled substrate in kinase reaction buffer.
-
Prepare a solution of ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to the kinase/substrate mixture and immediately dispensing into the compound-containing wells.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[31]
-
Reaction Termination and Detection:
-
Prepare a solution of Europium-labeled antibody and EDTA in detection buffer.
-
Add the stop/detection solution to each well to terminate the kinase reaction.[31]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.[31]
-
Data Acquisition: Read the plate on a TR-FRET-capable reader, exciting at 320-340 nm and measuring emission at 615 nm (Europium) and 665 nm (ULight™).[12]
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[32][33][34]
Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the general steps for the ADP-Glo™ kinase assay.
Materials:
-
Kinase of interest
-
Substrate
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds
-
White, opaque 96- or 384-well microplate
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction as described for the TR-FRET assay, including test compounds, kinase, substrate, and ATP. Incubate for the desired time.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well, which will stop the kinase reaction and deplete the remaining ATP.[14] Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect: Add Kinase Detection Reagent to each well.[14] This reagent will convert the ADP generated by the kinase into ATP and initiate the luciferase reaction.[14][35] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Plot the luminescent signal against the log of the inhibitor concentration.
-
Fit the data to determine the IC₅₀ value.
Protocol: NanoBRET™ Target Engagement Assay
This protocol provides a generalized workflow for the NanoBRET™ target engagement assay.
Materials:
-
HEK293 cells
-
Plasmid encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM + 10% FBS
-
NanoBRET™ Tracer
-
Test compounds
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96- or 384-well assay plate
-
Luminometer capable of measuring filtered luminescence (450 nm and >600 nm)
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate in the assay plate.[36] Incubate for 18-24 hours.[36]
-
Compound and Tracer Addition:
-
Prepare serial dilutions of test compounds.
-
Prepare the NanoBRET™ Tracer at the optimized concentration.
-
Add the test compounds and Tracer to the cells.
-
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for the optimized equilibration time (typically 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plate on a luminometer equipped with filters for donor emission (~450 nm) and acceptor emission (>600 nm).
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission).
-
Plot the NanoBRET™ ratio against the log of the inhibitor concentration.
-
Fit the data to determine the IC₅₀ value.
Conclusion: An Integrated Approach for Confident Lead Discovery
The selection of a kinase inhibitor screening assay is a critical decision that should be guided by the specific research question, the nature of the target, and the available resources. While biochemical assays provide a robust platform for high-throughput screening and initial characterization of inhibitors, cell-based assays are indispensable for validating target engagement and functional activity in a more physiologically relevant setting. An integrated screening cascade that leverages the strengths of multiple assay formats will provide the highest confidence in hit validation and lead optimization. By understanding the underlying principles and meticulously optimizing assay conditions, researchers can generate high-quality, reproducible data to accelerate the discovery of novel kinase-targeted therapeutics.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Reaction Biology. (2020, July). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Bock, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 807. [Link]
-
J., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Biochemical Society Transactions, 48(3), 997-1011. [Link]
-
Wikipedia. Z-factor. Wikipedia. [Link]
-
Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. National Center for Biotechnology Information. [Link]
-
News-Medical.Net. (2022, November 23). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors.... ResearchGate. [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH. [Link]
-
J., et al. (2018). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. Nature Chemical Biology, 14(12), 1116-1125. [Link]
-
W., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
ResearchGate. Principle of NanoBRET target engagement. A cell-permeable tracer as a.... ResearchGate. [Link]
-
K., et al. (2019). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 62(17), 7773-7788. [Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). In Proceedings of the American Association for Cancer Research Annual Meeting. [Link]
-
Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Z., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(1), 56-67. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, January 27). In bioRxiv. [Link]
-
S., et al. (2021). Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. European Journal of Medicinal Chemistry, 214, 113206. [Link]
-
Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate. [Link]
-
Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
-
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
BIT 479/579 High-throughput Discovery. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
CETSA. Publications. CETSA. [Link]
-
IMR Press. (2020, March 1). Orthosteric and allosteric modulation of human kinases: A mechanistic view. IMR Press. [Link]
-
SciLifeLab Publications. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. revvity.com [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 20. news-medical.net [news-medical.net]
- 21. promegaconnections.com [promegaconnections.com]
- 22. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 23. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Z-factor - Wikipedia [en.wikipedia.org]
- 27. bmglabtech.com [bmglabtech.com]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 30. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 31. blossombio.com [blossombio.com]
- 32. researchgate.net [researchgate.net]
- 33. aacrjournals.org [aacrjournals.org]
- 34. researchgate.net [researchgate.net]
- 35. promega.com [promega.com]
- 36. eubopen.org [eubopen.org]
Amide coupling reactions with 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
An in-depth guide to the synthesis of novel amide derivatives from 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid, a key scaffold in medicinal chemistry. This document provides a scientific overview, a comparative analysis of common coupling methodologies, and detailed, field-tested laboratory protocols for researchers and drug development professionals.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of marketed drugs.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anxiolytic, anti-cancer, anti-tubercular, and anti-inflammatory effects.[1] Notable drugs featuring this scaffold include Zolpidem, Saripidem, and Olprinone.[1] The derivatization of this core, particularly through the formation of amide bonds, is a critical strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.
This application note focuses on 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid, a versatile building block for creating libraries of novel amide-containing compounds. We will explore the fundamental principles of amide coupling and provide detailed, robust protocols using two of the most effective and widely used coupling systems: HATU-mediated and EDC/HOBt-mediated reactions.
The Chemical Principle: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the acid-base reaction that forms a non-reactive carboxylate and a protonated amine. To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine.[4] This is achieved using coupling reagents.
The overall process can be visualized as a two-step sequence:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester.[4]
-
Acylation: The amine's nucleophilic nitrogen attacks the activated carbonyl, forming a tetrahedral intermediate that then collapses to yield the stable amide bond and release the activating group.[4]
Selecting the appropriate coupling reagent and conditions is paramount to ensure high yield, minimize side reactions, and simplify purification.
Caption: General workflow for amide coupling reactions.
Comparative Analysis of Coupling Reagents
The choice between different coupling reagents depends on the substrate's reactivity, steric hindrance, and the desired purity of the final product. Below is a comparison of the two protocols detailed in this guide.
| Feature | HATU Protocol | EDC/HOBt Protocol |
| Reagent Class | Uronium/Aminium Salt | Carbodiimide |
| Mechanism | Forms a highly reactive OAt-active ester.[5][6] | Forms an O-acylisourea intermediate, which is converted to an OBt-active ester. |
| Reactivity | Very high; often faster reactions. Preferred for sterically hindered substrates.[7] | High; very reliable and widely used.[7][8] |
| Byproducts | Tetramethylurea (water-soluble).[9] | N,N'-Dialkylurea (solubility varies); HOBt.[4][9] |
| Typical Reaction Time | 30 minutes to 4 hours.[10] | 2 to 16 hours.[10] |
| Advantages | High efficiency, fast, low epimerization for chiral acids.[7] | Cost-effective, readily available, well-established.[4] |
| Disadvantages | Higher cost, can react with unprotected N-termini if used in excess.[7] | Can form N-acylurea byproduct, potentially longer reaction times.[4] |
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and speed, particularly when coupling with less reactive or sterically hindered amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a powerful activating agent.[6]
Expertise & Rationale: The use of an organic base like DIPEA (N,N-Diisopropylethylamine) is crucial. It deprotonates the carboxylic acid, facilitating its attack on the HATU reagent, and also acts as a scavenger for the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[5][6] DMF is chosen as the solvent for its excellent solvating power for all reactants and its high boiling point, although other polar aprotic solvents can be used.[6]
Caption: Mechanism of HATU-mediated amide coupling.[5]
Materials and Reagents
| Reagent | M.W. | Equivalents |
| 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | 190.21 | 1.0 |
| Amine (R-NH₂) | Varies | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.25 | 3.0 |
| Anhydrous DMF | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir until fully dissolved.
-
Addition of Reagents: Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Activation: Add HATU (1.2 eq) to the solution in one portion. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 30-60 minutes).[10]
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes help remove unreacted HATU, its byproducts (tetramethylurea), and DIPEA salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide.[11]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective method uses a water-soluble carbodiimide, EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in conjunction with an additive, HOBt (1-Hydroxybenzotriazole).
Expertise & Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction.[4] HOBt is added to trap the O-acylisourea in situ, converting it to an HOBt-active ester. This active ester is more stable towards rearrangement but still highly reactive towards the amine, thus improving yields and minimizing side products. The reaction is typically slower than with HATU but is very reliable.[7]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.[12]
Materials and Reagents
| Reagent | M.W. | Equivalents |
| 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | 190.21 | 1.0 |
| Amine (R-NH₂) | Varies | 1.1 |
| EDC·HCl | 191.70 | 1.5 |
| HOBt | 135.12 | 1.5 |
| DIPEA or Triethylamine | Varies | 3.0 |
| Anhydrous DMF or DCM | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid (1.0 eq), HOBt (1.5 eq), and the amine (1.1 eq).
-
Dissolution: Add anhydrous DMF or Dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids are dissolved.
-
Base Addition: Add DIPEA or triethylamine (3.0 eq) and stir for 5 minutes.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC or LC-MS.[10]
-
Work-up:
-
If using DCM, wash the reaction mixture sequentially with 1M HCl (to remove excess base and EDC-urea), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.
-
If using DMF, dilute with a large volume of ethyl acetate or another suitable organic solvent and perform the same aqueous washes.[9] Note that removing the EDC-urea byproduct can sometimes be challenging, and multiple aqueous washes may be necessary.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material via flash column chromatography on silica gel as described in Protocol 1. Recrystallization can also be an effective purification method for solid amide products.[13]
Trustworthiness: Self-Validating Protocols & Troubleshooting
The reliability of these protocols is ensured by in-process monitoring and a robust work-up strategy.
-
Reaction Monitoring: Regular analysis by TLC or LC-MS is critical. The disappearance of the starting carboxylic acid is the primary indicator of reaction completion. This prevents premature work-up and ensures maximum conversion.
-
Aqueous Work-up: The specific washing steps are designed to systematically remove unreacted reagents and byproducts. The acidic wash removes bases and EDC/urea, while the basic wash removes acidic components like HOBt and unreacted carboxylic acid. This simplifies the final purification step.
-
Troubleshooting:
-
Low Yield: If the reaction stalls, consider adding a second portion of the coupling reagent. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.
-
Difficult Purification: If the EDC-urea byproduct is difficult to remove by extraction, consider running the reaction in a solvent like DCM or THF, where the urea may be less soluble.[9] Alternatively, for solid products, trituration with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or water) can be effective.
-
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Sucunza, D., Samadi, A., Chioua, M., et al. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Chemical Communications, 47(17), 5043–5045. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Nagy, V., Török, Z., Boros, A., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(16), 4991. Retrieved from [Link]
-
Frank, W. (2020, November 2). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(19), 5348–5351. Retrieved from [Link]
-
Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]
-
Sucunza, D., et al. (2011). A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
-
Das, U., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Ghattas, W., Bérubé, F., & Charette, A. B. (2012). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 112(6), 3205–3239. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
da Silva, F. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Retrieved from [Link]
-
Sharma, A., & Kumar, A. (2022). Amide Bond Activation of Biological Molecules. Molecules, 27(15), 4991. Retrieved from [Link]
-
Reddit. (2022, April 28). EDC-HOBt Amide coupling workup help. Reddit. Retrieved from [Link]
-
Reddit. (2020, August 7). Looking for some advice for purification of diamide. Reddit. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. growingscience.com [growingscience.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis, ensuring efficient, reproducible, and high-yielding reactions. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered in the laboratory in a direct question-and-answer format.
Question: My reaction yield is consistently low or I'm recovering only starting material. What are the primary factors to investigate?
Answer: Low or no conversion is a frequent issue that can typically be traced back to one of three areas: reaction parameters, reagent quality, or the chosen synthetic route's compatibility with your substrates.
-
Causality of Reaction Parameters: The formation of the imidazo[1,2-a]pyridine core involves a sequence of steps: typically an initial N-alkylation or condensation followed by an intramolecular cyclization and subsequent dehydration/aromatization. Each step has its own activation energy barrier.
-
Temperature: The initial nucleophilic attack may proceed at a lower temperature, but the subsequent intramolecular cyclization often requires thermal energy to overcome steric hindrance and facilitate ring closure. If the temperature is too low, the reaction may stall after the initial intermediate is formed. Conversely, excessively high temperatures can cause degradation, especially of sensitive functional groups on your starting materials.
-
Solvent: The solvent's polarity and protic nature are critical. Aprotic polar solvents like DMF or DMSO can facilitate the SN2 reaction between 2-aminopyridine and an α-haloketone by solvating cations while leaving the nucleophile relatively free. Protic solvents like ethanol or even water can be effective, especially for reactions that proceed through an enamine intermediate, but can also hinder reactions that are sensitive to protonolysis.[2][3]
-
Catalyst Activity: In metal-catalyzed syntheses (e.g., using Copper or Iron), the catalyst's oxidation state and coordination environment are paramount.[4] If a catalyst is suspected of being inactive (e.g., oxidized by air), consider using freshly opened reagents or employing techniques to activate it in situ. For acid-catalyzed reactions, the pKa of the acid must be suitable to promote the reaction without causing unwanted side reactions.
-
-
Troubleshooting Workflow for Low Yield:
Troubleshooting workflow for low reaction yield.
Question: My reaction produces a complex mixture of side products, making purification a nightmare. How can I improve selectivity?
Answer: The formation of multiple products often points to issues with regioselectivity, side reactions of starting materials, or over-reaction/decomposition of the product.
-
Probable Cause 1: Ambiguous Nucleophilicity: While the exocyclic nitrogen of 2-aminopyridine is generally more nucleophilic, the endocyclic pyridine nitrogen can also react with strong electrophiles, leading to undesired intermediates. The key is to use conditions that favor the desired pathway. Milder conditions and less reactive electrophiles often improve selectivity.
-
Probable Cause 2: Self-Condensation: Aldehydes and ketones, common starting materials, can undergo self-condensation (e.g., aldol reaction) under basic or even acidic conditions. This is particularly problematic if the rate of the desired reaction is slow. A potential solution is to add the carbonyl compound slowly to the reaction mixture containing the aminopyridine to keep its instantaneous concentration low.
-
Probable Cause 3: In Situ Reagent Generation: For sensitive electrophiles like α-haloketones, which can be lachrymatory and unstable, generating them in situ is a highly effective strategy.[3] For example, reacting an acetophenone with N-Bromosuccinimide (NBS) in the presence of the 2-aminopyridine ensures the α-bromoketone is consumed as it is formed, minimizing degradation and side reactions.[5]
Question: I am struggling with reproducibility. A reaction that worked once failed the next time. What could be the cause?
Answer: Reproducibility issues are often traced to subtle, overlooked variables.
-
Atmosphere: Many modern syntheses, especially those employing copper or palladium catalysts, are sensitive to oxygen.[4][6] An aerobic oxidative coupling requires oxygen (often from the air), while other catalytic cycles may be poisoned by it. Ensure your protocol specifies the required atmosphere (e.g., open to air, under N₂ or Argon) and that you follow it consistently.
-
Solvent Purity: The presence of water can be critical. Some reactions are promoted by water, while others are completely inhibited.[2] Using anhydrous solvents from a freshly opened bottle or a solvent purification system can eliminate this variable.
-
Reagent Stoichiometry: Ensure accurate measurement of all reagents, especially catalysts and limiting reagents. Small deviations can have a significant impact on reaction outcomes.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing imidazo[1,2-a]pyridines?
A1: Two major strategies dominate the field:
-
Condensation Reactions: The classic approach involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound (Tschitschibabin reaction).[7] This method is robust and high-yielding but can be hampered by the instability and handling difficulties of α-halocarbonyls.[3]
-
Multicomponent Reactions (MCRs): These are highly efficient one-pot procedures where three or more reactants are combined to form the product. The Groebke–Blackburn–Bienaymé (GBB) reaction, combining a 2-aminopyridine, an aldehyde, and an isocyanide, is a prime example.[2][8] MCRs offer high atom economy and are excellent for building molecular diversity quickly.[1]
Q2: How do I select the optimal solvent for my reaction?
A2: Solvent choice depends on the specific mechanism. The table below provides a general guide. Greener solvents like water, ethanol, or deep eutectic solvents (DES) are increasingly being used to reduce environmental impact.[3][9]
| Solvent Class | Examples | Typically Used For | Rationale |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Classic SN2-type condensations, metal-catalyzed reactions. | Solvates cations effectively, increasing the reactivity of anionic nucleophiles. High boiling points allow for a wide temperature range. |
| Protic Polar | Ethanol, Water, PEG-400 | Acid-catalyzed reactions, MCRs, "green" chemistry protocols.[5] | Can participate in the reaction by stabilizing charged intermediates through hydrogen bonding. Water is an excellent green solvent choice where applicable.[4] |
| Aprotic Nonpolar | Toluene, Dioxane | Reactions requiring high temperatures under anhydrous conditions. | Used when reactants or intermediates are sensitive to protic solvents. |
Q3: Is a catalyst always necessary? How do I choose one?
A3: Not always. Simple condensation of 2-aminopyridines with reactive α-haloketones can proceed thermally without a catalyst.[7][10] However, catalysts are essential for expanding the substrate scope and enabling more complex transformations.
-
Acid Catalysts (e.g., p-TSA, HClO₄): Used in MCRs to activate carbonyls towards nucleophilic attack by forming an iminium ion intermediate.[2][3]
-
Metal Catalysts (e.g., CuI, FeCl₃, Pd(PPh₃)₄): Essential for oxidative couplings and C-H activation pathways. Copper is widely used due to its low cost and versatile reactivity in aerobic oxidations.[4][6]
-
Iodine (I₂): Molecular iodine is a versatile catalyst that can act as a mild Lewis acid and facilitate various oxidative cyclizations.[2][8]
Section 3: Optimized Experimental Protocols
Protocol 1: Classic Condensation with In Situ Generation of Electrophile
This protocol is adapted from methodologies that avoid the isolation of lachrymatory α-bromo ketones.[3][5]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetophenone (1.0 mmol, 1.0 equiv) and 2-aminopyridine (1.1 mmol, 1.1 equiv).
-
Solvent: Add 5 mL of a suitable solvent such as ethanol or water.[3]
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv) portion-wise over 5 minutes. Caution: The reaction may be exothermic.
-
Reaction: Heat the mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add saturated sodium bicarbonate solution to neutralize the solution and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis (GBB Type)
This protocol leverages the efficiency of multicomponent reactions.[8]
-
Setup: In a sealed tube, combine the aldehyde (1.0 mmol, 1.0 equiv), 2-aminopyridine (1.0 mmol, 1.0 equiv), and isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv).
-
Solvent & Catalyst: Add 3 mL of methanol and molecular iodine (I₂) (0.1 mmol, 10 mol%).
-
Reaction: Seal the tube and heat the mixture to 60 °C for 8-12 hours. Monitor by TLC.
-
Work-up: After cooling, quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine. Extract the product with dichloromethane (3 x 15 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Section 4: Mechanistic Insights
A clear understanding of the reaction mechanism is crucial for rational optimization.
Mechanistic Causality:
-
Step 1: The exocyclic amino group of 2-aminopyridine attacks the electrophilic carbon of the α-haloketone. This is a classic SN2 reaction, favored by polar aprotic solvents.
-
Step 2: The endocyclic pyridine nitrogen then acts as an intramolecular nucleophile, attacking the ketone carbonyl. This is the key ring-forming step and is often the rate-determining step, requiring thermal energy.
-
Step 3: The resulting bicyclic intermediate readily dehydrates to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Stoyanov, R. S., & Vasilev, A. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
de F. P. M. Moreira, L., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
Benouis, K., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Retrieved from [Link]
-
Guzmán-Hernández, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]
-
Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. Retrieved from [Link]
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Preventing side reactions in the synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during this multi-step synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity.
Introduction
The synthesis of 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, a key building block in medicinal chemistry, presents several challenges primarily related to controlling regioselectivity and preventing unwanted side reactions. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, and precise functionalization is critical for its biological activity. This guide provides a question-and-answer-based troubleshooting framework, focusing on the critical steps of the synthesis: cyclization to form the imidazo[1,2-a]pyridine core, introduction of the acetic acid moiety, and final ester hydrolysis.
Overall Synthetic Pathway
A common synthetic route to 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a two-step process starting from 3-methyl-2-aminopyridine. The first step involves the cyclization with an appropriate three-carbon building block to form the ethyl ester precursor, followed by hydrolysis to the final carboxylic acid.
Caption: General synthetic route to 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid.
Part 1: Cyclization and Regioselectivity
The formation of the 8-methylimidazo[1,2-a]pyridine core is the foundational step. The primary challenge here is to control the regioselectivity of the cyclization reaction between 3-methyl-2-aminopyridine and a suitable cyclizing agent.
FAQ 1: I am getting a mixture of isomers during the cyclization. How can I favor the formation of the desired 8-methyl isomer?
Answer:
The formation of regioisomers is a common side reaction in the synthesis of substituted imidazo[1,2-a]pyridines. When using 3-methyl-2-aminopyridine, the cyclization can theoretically occur to give the 5-methyl, 7-methyl, or the desired 8-methyl isomer. The regioselectivity is primarily governed by the nucleophilicity of the two nitrogen atoms in the 2-aminopyridine ring and steric hindrance.
Causality: The initial step of the cyclization is the nucleophilic attack of one of the pyridine ring nitrogens onto the electrophilic carbon of the cyclizing agent. The endocyclic pyridine nitrogen is generally more nucleophilic than the exocyclic amino nitrogen. In 3-methyl-2-aminopyridine, the methyl group at the 3-position can sterically hinder the attack of the endocyclic nitrogen, potentially leading to the formation of other isomers.
Troubleshooting and Prevention:
-
Choice of Cyclizing Agent: The use of α-haloketones is a classic method for this cyclization.[1] For the synthesis of the target molecule, ethyl 4-chloro-3-oxobutanoate is a suitable reagent.
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the regioselectivity. Aprotic solvents like DMF or acetonitrile are commonly used. Experimenting with different solvents may help in optimizing the ratio of isomers.
-
Temperature: Running the reaction at a lower temperature for a longer duration can sometimes improve regioselectivity by favoring the thermodynamically more stable product.
-
Base: The use of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, is recommended to neutralize the hydrohalic acid formed during the reaction without interfering with the cyclization.
-
Experimental Protocol for Regioselective Cyclization:
-
To a solution of 3-methyl-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 4-chloro-3-oxobutanoate (1.1 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired 8-methyl isomer.
Caption: Regioselectivity in the cyclization step.
FAQ 2: Instead of the cyclized product, I am isolating a significant amount of an N-acylated intermediate. What is causing this and how can I promote cyclization?
Answer:
The formation of an N-acylated intermediate, specifically an N-(pyridin-2-yl)amide, is a known side reaction when reacting 2-aminopyridines with α-haloketones.[2] This occurs when the exocyclic amino group acts as a nucleophile, leading to acylation instead of the desired cyclization.
Causality: This side reaction is often promoted by certain reaction conditions, such as the presence of specific catalysts or oxidants, and can compete with the desired intramolecular cyclization. The formation of the amide is a result of C-C bond cleavage in the α-haloketone reagent.[2]
Troubleshooting and Prevention:
-
Control of Reaction Conditions:
-
Avoid Oxidizing Agents: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions. Certain reagents like tert-butyl hydroperoxide (TBHP) in the presence of iodine have been shown to promote amide formation.[2]
-
Choice of Solvent: The solvent can play a role. While toluene has been reported to favor amide formation in some cases, more polar solvents like ethanol or DMF generally favor the cyclization pathway.[2]
-
-
Promoting Cyclization:
-
Temperature: Higher temperatures (refluxing in ethanol or DMF) generally favor the intramolecular cyclization over the competing acylation.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the cyclization to go to completion.
-
| Parameter | Condition to Favor Cyclization | Condition Favoring Amide Formation |
| Solvent | Ethanol, DMF | Toluene |
| Additives | None (or mild base like NaHCO₃) | I₂/TBHP |
| Temperature | Higher (Reflux) | Varies, can occur at elevated temp. |
Part 2: Introduction of the Acetic Acid Moiety
While the cyclization described above directly installs the ethyl acetate group at the C2 position, other synthetic strategies might involve functionalizing the pre-formed 8-methylimidazo[1,2-a]pyridine core. In such cases, controlling the position of functionalization is key.
FAQ 3: I am attempting a C-H activation to introduce the acetic acid group on the 8-methylimidazo[1,2-a]pyridine core, but I am getting functionalization at the C3 position. How can I achieve C2 selectivity?
Answer:
Direct C-H functionalization of the imidazo[1,2-a]pyridine ring is a powerful tool, but it often favors the C3 position due to its higher electron density.[3]
Causality: The C3 position of the imidazo[1,2-a]pyridine ring is generally more susceptible to electrophilic attack than the C2 position. Many C-H activation methods proceed through mechanisms that favor the more electron-rich C3 position.
Troubleshooting and Prevention:
-
Directed C-H Activation: To achieve C2 selectivity, you may need to employ a directing group strategy. However, this adds extra steps to the synthesis.
-
Alternative Synthetic Route: A more reliable approach is to build the ring with the C2-substituent already in place, as described in the primary synthetic pathway using ethyl 4-chloro-3-oxobutanoate. This circumvents the issue of regioselectivity in C-H functionalization.
-
Radical Reactions: Some radical-based C-H functionalization reactions have shown different regioselectivity compared to electrophilic substitutions. Exploring visible-light-induced reactions could be a potential avenue, though this is an area of ongoing research.[4]
Part 3: Ester Hydrolysis and Product Stability
The final step of the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This step can be prone to side reactions if not carefully controlled.
FAQ 4: During the hydrolysis of ethyl 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetate, I am observing low yields and the formation of a byproduct that appears to be the decarboxylated product. How can I prevent this?
Answer:
Decarboxylation of heteroaromatic acetic acids, especially those with an electron-donating ring system like imidazo[1,2-a]pyridine, can occur under harsh reaction conditions, particularly elevated temperatures.[5][6]
Causality: The mechanism of decarboxylation often involves the formation of a zwitterionic intermediate, which is stabilized by the heterocyclic ring.[5] Heating the reaction mixture, especially under acidic conditions, can promote this unwanted side reaction.
Troubleshooting and Prevention:
-
Mild Hydrolysis Conditions:
-
Base-Mediated Hydrolysis: Use a mild base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. This is generally a very effective and gentle method for hydrolyzing esters without causing significant side reactions.
-
Acid-Mediated Hydrolysis: If acidic conditions are necessary, use a milder acid like acetic acid or formic acid at lower temperatures. Avoid strong mineral acids like sulfuric acid or hydrochloric acid at high temperatures.
-
-
Temperature Control: Keep the reaction temperature as low as possible. For many ester hydrolyses, room temperature is sufficient, although it may require a longer reaction time.
-
Monitoring the Reaction: Closely monitor the reaction by TLC to ensure that the starting material is consumed without significant byproduct formation. Once the reaction is complete, work up the reaction mixture promptly to avoid prolonged exposure to the hydrolysis conditions.
Experimental Protocol for Mild Ester Hydrolysis:
-
Dissolve ethyl 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~5-6 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Caption: Competing pathways during the ester hydrolysis step.
Summary of Key Troubleshooting Points
| Issue | Potential Cause | Recommended Solution |
| Mixture of Regioisomers | Steric hindrance and competing nucleophilicity of nitrogens in 3-methyl-2-aminopyridine. | Optimize solvent and temperature. Use a non-nucleophilic base. |
| N-acylated Byproduct | Competing reaction pathway favored by certain conditions. | Avoid oxidizing agents, use polar solvents, and ensure sufficient temperature and time for cyclization. |
| C3-Functionalization | Higher electron density at the C3 position favors electrophilic attack. | Use a synthetic route that installs the C2-substituent during ring formation. |
| Decarboxylation | Harsh hydrolysis conditions (high temperature, strong acid/base). | Employ mild hydrolysis conditions (e.g., LiOH in THF/water at room temperature). |
References
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
- Yadav, G., & Singh, A. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103855.
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Available at: [Link]
- Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008).
- Li, G., Wang, Y., & Li, J. (2019). Chemodivergent synthesis of N-(pyridin-2-yl) amides and 3-bromoimidazo [1, 2-a] pyridines from α-bromoketones and 2-aminopyridines. RSC advances, 9(59), 34671-34676.
- Taylor, E. C., & Martin, S. F. (1974). The decarboxylation of some heterocyclic acetic acids. Journal of the American Chemical Society, 96(26), 8095-8102.
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
- Le, T. N., Le, T. H., & Nguyen, T. B. (2019). Visible-light-induced decarboxylative C3-alkylation of imidazo [1, 2-a] pyridines with carboxylic acids. Organic letters, 21(15), 6049-6052.
-
Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(11), 7935-8016. Available at: [Link]
-
Yao, J. H., Wang, L. F., Guo, B., An, K., & Guan, J. N. (2010). Ethyl 5-methylimidazo [1, 2-a] pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1999. Available at: [Link]
Sources
- 1. Naphthyridines. Part III. Preparation of pyrimido[1,2-a]- and imidazo-[1,2-a]-[1,8]naphthyridines from 2-amino-1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Functionalization of the Imidazo[1,2-a]pyridine Core
Welcome to the dedicated support center for navigating the complexities of imidazo[1,2-a]pyridine functionalization. This bicyclic heteroaromatic scaffold is a cornerstone of many pharmacologically active compounds, yet its modification presents unique and often frustrating challenges for researchers. This guide is designed to be your virtual bench-side companion, offering troubleshooting advice and in-depth FAQs to overcome common experimental hurdles.
The Challenge: A Tale of Two Rings
The imidazo[1,2-a]pyridine core's reactivity is a delicate balance between its electron-rich imidazole ring and its electron-deficient pyridine ring. This electronic dichotomy governs its functionalization, often leading to a mixture of regioisomers and challenging purifications. Understanding this inherent characteristic is the first step toward mastering its chemistry.
Troubleshooting Guide: Common Experimental Failures and Solutions
This section addresses specific issues you may encounter in the lab, providing not just solutions but the reasoning behind them.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Problem: "My halogenation (e.g., with NBS or NCS) or nitration reaction is yielding a mixture of C-3 and C-5 substituted products, with the C-3 isomer being the major, but inseparable, byproduct."
Root Cause Analysis: The C-3 position is the most electron-rich and kinetically favored site for electrophilic attack. However, the C-5 position, while less nucleophilic, can also react, especially with highly reactive electrophiles or under harsh conditions. Steric hindrance at the C-5 position can also influence the regiochemical outcome.
Solutions:
-
Solvent and Temperature Control: The polarity of the solvent can significantly influence the reaction's regioselectivity.
-
Protocol: Start with a non-polar solvent like dioxane or CCl4 at 0 °C to room temperature. This often favors C-5 substitution by disfavoring the formation of the more polar intermediate leading to C-3 substitution.
-
Causality: Polar solvents can stabilize the charged intermediate of C-3 attack, accelerating this pathway. By using a non-polar solvent, you create a higher energy barrier for the C-3 pathway, allowing the thermodynamically favored C-5 substitution to dominate.
-
-
Choice of Reagent: The nature of the electrophile is critical.
-
Protocol: For halogenation, consider using less reactive sources. For instance, instead of neat Br2, use N-bromosuccinimide (NBS). For nitration, milder conditions such as HNO3 in Ac2O are preferable to the more aggressive HNO3/H2SO4 mixture.
-
Causality: Highly reactive electrophiles are less selective and will react at multiple sites. Milder reagents provide a greater window to differentiate between the electronic properties of the C-3 and C-5 positions.
-
Experimental Workflow for Regioselective C-5 Bromination:
Caption: Workflow for selective C-5 bromination.
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Problem: "My Suzuki or Sonogashira coupling at the C-3 position of a 3-bromoimidazo[1,2-a]pyridine is sluggish and gives low yields, with significant starting material recovery."
Root Cause Analysis: The nitrogen atoms (N-1 and N-4) in the imidazo[1,2-a]pyridine core can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. This "catalyst poisoning" is a common issue with nitrogen-containing heterocycles.
Solutions:
-
Ligand Selection: The choice of phosphine ligand is paramount to shield the palladium center and promote the desired catalytic cycle.
-
Protocol: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically hinder the coordination of the heterocycle's nitrogen atoms to the palladium.
-
Causality: These ligands create a coordinatively saturated and more stable palladium complex, preventing the substrate from acting as an inhibitory ligand.
-
-
Base and Solvent Optimization: The base and solvent system can dramatically impact the reaction outcome.
-
Protocol: Use a weaker, non-nucleophilic base like K2CO3 or Cs2CO3 instead of stronger bases like NaOH or KOtBu, which can promote side reactions. Aprotic polar solvents like DME/H2O or dioxane/H2O are often effective.
-
Causality: The appropriate base is crucial for the transmetalation step without causing degradation of the starting material or product. The solvent system needs to solubilize both the organic and inorganic components of the reaction.
-
Troubleshooting Logic for Cross-Coupling:
Caption: Decision tree for optimizing cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How can I achieve C-H functionalization at the C-3 position directly, without pre-functionalization?
A1: Direct C-H functionalization at the C-3 position is highly desirable and can be achieved via transition-metal-catalyzed reactions. Palladium-catalyzed direct arylations are a common strategy. The reaction typically involves a Pd(OAc)2 catalyst, a phosphine ligand (or is ligand-free in some cases), a base (like K2CO3), and an aryl halide or triflate. The key is to carefully control the reaction conditions to favor C-H activation at the most nucleophilic C-3 position.
Q2: I am observing decomposition of my imidazo[1,2-a]pyridine under strongly acidic or basic conditions. Why does this happen and how can I avoid it?
A2: The imidazo[1,2-a]pyridine core is susceptible to degradation under harsh pH conditions. Strong acids can lead to protonation and potential ring-opening of the imidazole moiety. Strong bases can promote deprotonation and subsequent side reactions. It is crucial to use milder reagents whenever possible. For instance, in reactions requiring a base, opt for inorganic carbonates (K2CO3, Cs2CO3) over hydroxides or alkoxides. If an acid is necessary, consider using milder organic acids or Lewis acids.
Q3: What is the best strategy for introducing a substituent at the C-7 position?
A3: Functionalization at the pyridine ring (C-5, C-6, C-7, C-8) is generally more challenging than at the imidazole ring due to the pyridine's electron-deficient nature. For C-7 substitution, a common strategy involves a multi-step sequence starting from a substituted pyridine. For example, one could start with a 4-substituted 2-aminopyridine and then perform the cyclization to form the imidazo[1,2-a]pyridine core. This "bottom-up" approach often provides better control over the substitution pattern on the pyridine ring.
Data Summary: Regioselectivity in Halogenation
| Position | Reagent | Solvent | Temperature (°C) | Typical Outcome |
| C-3 | NBS | CH3CN | RT | Major Product |
| C-5 | NBS | Dioxane | 0 - RT | Major Product |
| C-3, C-5 | Br2 | AcOH | RT | Mixture of isomers |
References
-
G. Broggini, G. Molteni, T. Pilati, A. Terraneo, G. Zecchi, A new, simple, one-pot synthesis of 3-substituted and 3,5-disubstituted imidazo[1,2-a]pyridines, J. Org. Chem. 2003 , 68 (13), 5341–5344. [Link]
-
M. S. Mohamed, B. M. F. El-Gazzar, A. A. M. Abdel-Aziz, Recent advances in the synthesis of imidazo[1,2-a]pyridines, Med. Chem. Commun. 2017 , 8, 251-274. [Link]
-
A. A. F. Wasfy, M. S. T. Makki, Synthesis and reactions of some new imidazo[1,2-a]pyridines as a bridgehead nitrogen heterocyclic system, J. Saudi Chem. Soc. 2012 , 16 (3), 227-235. [Link]
Validation & Comparative
A Comparative Guide to 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic Acid and Other Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents.[1] This guide provides a comparative analysis of 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, a representative of this class, against established non-steroidal anti-inflammatory drugs (NSAIDs), including the non-selective inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib. Due to the limited publicly available data for 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, this guide will leverage data from a closely related and well-studied analogue, Miroprofen (2-[p-(2-imidazo[1,2-a]pyridyl) phenyl]propionic acid), to draw relevant comparisons.
Introduction to the Comparator Compounds
Miroprofen , as a proxy for 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, belongs to the phenylpropionic acid class of NSAIDs.[1] It is recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1]
Indomethacin is a potent, non-selective cyclooxygenase (COX) inhibitor, widely used as a benchmark in anti-inflammatory studies. Its strong inhibition of both COX-1 and COX-2 isoforms is responsible for its efficacy and also its notable gastrointestinal side effects.[2][3][4][5][6][7]
Celecoxib , marketed as Celebrex, is a selective COX-2 inhibitor.[8][9] This selectivity for the inducible COX-2 enzyme over the constitutively expressed COX-1 is designed to reduce the gastrointestinal adverse effects associated with traditional NSAIDs.[8]
Mechanism of Action: Targeting Cyclooxygenase
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced by inflammatory stimuli.
Caption: The Cyclooxygenase (COX) Pathway and Sites of NSAID Action.
In Vitro Potency: A Quantitative Comparison
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Miroprofen (proxy) | Potent (estimated nM range) | Potent (estimated nM range) | Likely non-selective to moderately selective |
| Indomethacin | 18 - 230[10] | 26 - 630[10] | ~0.69 - 0.36 (COX-1 preferential) |
| Celecoxib | 15,000[11] | 40[11][12] | 375 (COX-2 selective) |
Note: IC50 values can vary depending on the assay conditions. The data presented is a compilation from multiple sources to provide a representative range.
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds.
A study comparing Miroprofen to Indomethacin in this model found that Miroprofen was as active as Indomethacin in inhibiting edema formation at lower doses.[13] This suggests that Miroprofen possesses significant in vivo anti-inflammatory efficacy, comparable to that of a potent, non-selective NSAID.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the general procedure for assessing the in vivo anti-inflammatory effects of a test compound.
1. Animal Acclimatization and Grouping:
-
Male Wistar rats (150-200g) are acclimatized for at least one week.
-
Animals are fasted overnight before the experiment with free access to water.
-
Rats are randomly divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.
2. Compound Administration:
-
The test compound, vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
3. Induction of Edema:
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.
4. Measurement of Paw Edema:
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Safety Profile: A Critical Consideration
A significant drawback of non-selective NSAIDs like Indomethacin is their potential for gastrointestinal toxicity, primarily due to the inhibition of COX-1, which is crucial for maintaining the integrity of the gastric mucosa.
Notably, the study on Miroprofen reported that its ulcerogenic activity in rats was less potent than that of Indomethacin.[13] This suggests a potentially improved gastrointestinal safety profile for this class of imidazo[1,2-a]pyridine derivatives compared to traditional non-selective NSAIDs.
Celecoxib's selective inhibition of COX-2 is designed to minimize gastrointestinal side effects. However, concerns have been raised regarding the cardiovascular risks associated with long-term use of selective COX-2 inhibitors.
Conclusion
Derivatives of the imidazo[1,2-a]pyridine scaffold, represented here by Miroprofen, demonstrate potent anti-inflammatory activity, comparable to the established non-selective NSAID Indomethacin in preclinical models. A key advantage of this chemical class appears to be a more favorable gastrointestinal safety profile.
In comparison to the selective COX-2 inhibitor Celecoxib, the imidazo[1,2-a]pyridine derivatives may offer a different balance of efficacy and safety. While likely less selective for COX-2 than Celecoxib, their potentially reduced gastrointestinal toxicity compared to non-selective NSAIDs makes them an interesting area for further investigation and development in the search for safer and more effective anti-inflammatory therapies.
Experimental Methodologies in Detail
COX Fluorescent Inhibitor Screening Assay
This in vitro assay provides a high-throughput method for determining the IC50 values of compounds against COX-1 and COX-2.
Principle: The assay utilizes the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). In the presence of a suitable probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP), the peroxidase component of COX reduces PGG2 and oxidizes the probe, yielding a highly fluorescent product (resorufin). The rate of fluorescence development is proportional to the COX activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, enzyme (COX-1 or COX-2), heme cofactor, arachidonic acid substrate, and the fluorescent probe solution.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer, enzyme, heme, and probe to each well.
-
Inhibitor Addition: Add the diluted test compounds or vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately read the fluorescence intensity kinetically over a set period (e.g., 5-10 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Determine the initial reaction rates from the fluorescence data. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for a COX Fluorescent Inhibitor Screening Assay.
References
-
Maruyama, Y., Anami, K., Terasawa, M., Goto, K., Imayoshi, T., Kadobe, Y., & Mizushima, Y. (1981). Anti-inflammatory activity of an imidazopyridine derivative (miroprofen). Arzneimittel-Forschung, 31(7), 1111-1118. [Link]
-
PubChem. (n.d.). Miroprofen. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. Retrieved January 26, 2026, from [Link]
-
Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. Retrieved January 26, 2026, from [Link]
-
Oka, T., & Amano, H. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 52(3), 265-271. [Link]
-
U.S. Food and Drug Administration. (n.d.). Indomethacin Capsules, USP 25 mg Rx only WARNING. [Link]
-
Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2014). The 2'-trifluoromethyl analogue of indomethacin is a potent and selective COX-2 inhibitor. ACS medicinal chemistry letters, 5(3), 281–285. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
McArthur, A. W., Ferry, D. G., & Palmer, D. G. (1979). A comparative study of indomethacin and ibuprofen. The Medical journal of Australia, 1(1), 25–27. [Link]
-
ResearchGate. (2025, August 10). Physicochemical In vivo Anti-Inflammatory effect of Tablet containing Fenoprofen. [Link]
-
Al-Ostath, A., et al. (2020). New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies. Bioorganic chemistry, 105, 104433. [Link]
-
GoodRx. (n.d.). Ibuprofen vs. Indocin for Rheumatoid Arthritis and Osteoarthritis. [Link]
-
Orlando, B. J., & Malkowski, M. G. (2013). The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 459–463. [Link]
-
Huskisson, E. C., & Woolf, D. L. (1974). A comparative study of ibuprofen diclofenac sodium & indomethacin in non-articular rheumatism. Rheumatology, 13(3), 136-139. [Link]
-
de Oliveira, A. C. A. X., et al. (2021). In vivo evaluation of toxicity and anti-inflammatory activity of iron oxide nanoparticles conjugated with ibuprofen. Nanomedicine (London, England), 16(10), 827–841. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 14(3), 213-218. [Link]
-
Malikiwi, A., Roufaeil, C., Tan, K. H. H., & Sehgal, A. (2015). Indomethacin vs ibuprofen: comparison of efficacy in the setting of conservative therapeutic approach. European journal of pediatrics, 174(5), 615–620. [Link]
-
Orlando, B. J., & Malkowski, M. G. (2013). The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS medicinal chemistry letters, 4(5), 459–463. [Link]
-
International Journal of Research and Applied Science & Engineering Technology. (n.d.). Comparative Study of Ibuprofen Diclofenac Sodium & Indomethacin in NSAID. [Link]
Sources
- 1. Miroprofen | C16H14N2O2 | CID 68752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A comparative study of indomethacin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goodrx.com [goodrx.com]
- 5. A comparative study on ibuprofen (Brufen) and indomethacin in non-articular rheumatism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. ijraset.com [ijraset.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Anti-inflammatory activity of an imidazopyridine derivative (miroprofen) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Molecular Nuances Between 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid and Zolpidem
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of neuropharmacology, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, serving as the foundation for a range of biologically active compounds. Among the most prominent of these is Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia. However, the versatility of this heterocyclic system extends far beyond sedation, with ongoing research exploring its potential in diverse therapeutic areas. This guide provides a detailed structural comparison between Zolpidem and a closely related analogue, 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid, offering insights for researchers engaged in the design and synthesis of novel imidazopyridine-based molecules.
While both compounds share the same bicyclic core, their differing substituents give rise to distinct physicochemical properties and, consequently, divergent biological activities. This in-depth analysis will dissect these structural disparities, explore their implications for receptor interaction, and provide a framework for their synthesis and analytical differentiation.
At a Glance: Key Structural and Physicochemical Distinctions
| Feature | 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | Zolpidem |
| IUPAC Name | 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₉H₂₁N₃O |
| Molecular Weight | 190.20 g/mol | 307.39 g/mol |
| Core Scaffold | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine |
| Key Substituent at C2 | Acetic acid group | 4-tolyl group |
| Key Substituent at C3 | Hydrogen | N,N-dimethylacetamide group |
| Methyl Group Position | C8 | C6 |
| Predicted LogP | ~1.27 | ~2.9 |
| Functional Group | Carboxylic Acid | Tertiary Amide |
| Potential for H-bonding | High (donor and acceptor) | Moderate (acceptor) |
Delving into the Molecular Architecture: A Tale of Two Molecules
The foundational structure for both molecules is the imidazo[1,2-a]pyridine ring system, a planar, aromatic bicyclic heterocycle. The key to their distinct pharmacological profiles lies in the nature and positioning of the substituents attached to this core.
Figure 1. Chemical structures of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid and Zolpidem.
Zolpidem's Signature Features:
Zolpidem's structure is characterized by three key substituents on the imidazo[1,2-a]pyridine core:
-
A 4-tolyl group at the C2 position: This bulky, lipophilic group is a critical determinant for its high-affinity binding to the benzodiazepine site of the GABA-A receptor.
-
An N,N-dimethylacetamide group at the C3 position: The amide moiety, particularly the carbonyl oxygen, is understood to be a key hydrogen bond acceptor in the receptor binding pocket.
-
A methyl group at the C6 position: This small alkyl group contributes to the overall lipophilicity and modulates the electronic properties of the pyridine ring.
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid: A Structural Counterpoint:
In contrast, 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid presents a different substitution pattern:
-
An acetic acid group at the C2 position: This introduces a carboxylic acid functional group, which is significantly more polar and capable of acting as both a hydrogen bond donor and acceptor. This is a stark contrast to the lipophilic tolyl group in Zolpidem.
-
A hydrogen atom at the C3 position: The absence of a bulky substituent at this position, where Zolpidem has its critical acetamide group, will drastically alter the molecule's interaction with the target receptor.
-
A methyl group at the C8 position: The placement of the methyl group on the pyridine ring is different from Zolpidem, which could influence its metabolic stability and electronic distribution.
From Structure to Function: Implications for Biological Activity
The structural variations between these two molecules have profound implications for their interaction with biological targets, most notably the GABA-A receptor. Zolpidem acts as a positive allosteric modulator of GABA-A receptors, with a preferential affinity for those containing the α1 subunit. This selectivity is believed to be responsible for its potent hypnotic effects with minimal anxiolytic and myorelaxant properties.
The structural features of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid suggest a significantly different pharmacological profile. The presence of a carboxylic acid group dramatically increases the molecule's polarity, which would likely hinder its ability to cross the blood-brain barrier effectively. Furthermore, the absence of the key pharmacophoric elements of Zolpidem, namely the C2-aryl and C3-acetamide moieties, makes it highly improbable that it would bind with high affinity to the same site on the GABA-A receptor.
It is plausible that 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid could serve as a precursor or a metabolite in certain contexts, or it may possess entirely different biological activities. Research into other imidazo[1,2-a]pyridine derivatives has revealed a wide range of pharmacological effects, including antimicrobial and anticancer properties, highlighting the scaffold's versatility.
Synthetic Accessibility: A Comparative Overview
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several methodologies available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern.
A Plausible Synthetic Pathway for 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid:
A common and effective method for the synthesis of 2-substituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. A detailed protocol for the synthesis of the target molecule could be as follows:
Figure 2. Proposed synthetic workflow for 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid.
Step-by-Step Experimental Protocol:
-
Cyclocondensation: To a solution of 2-amino-3-methylpyridine in a suitable solvent such as ethanol, add an equimolar amount of ethyl bromopyruvate. The reaction mixture is then heated at reflux for several hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product, ethyl 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetate, can be purified by column chromatography on silica gel.
-
Hydrolysis: The purified ester is then dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.
-
Acidification and Isolation: Upon completion of the hydrolysis, the reaction mixture is cooled and acidified with a dilute acid, such as hydrochloric acid, to a pH of approximately 4-5. The precipitated product, 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid, is then collected by filtration, washed with water, and dried.
Zolpidem Synthesis:
The synthesis of Zolpidem is a multi-step process that has been optimized for industrial-scale production. It typically involves the initial formation of the imidazo[1,2-a]pyridine core followed by the introduction of the acetamide side chain. The complexity and number of steps are generally greater than for the synthesis of the simpler acetic acid derivative.
Analytical Differentiation: Telling Them Apart
For researchers working with both compounds, or for those studying the metabolism of Zolpidem where acidic metabolites may be formed, reliable analytical methods for their differentiation are essential.
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating these two compounds. Due to the significant difference in polarity (the carboxylic acid being much more polar than the tertiary amide), a simple gradient elution with a mobile phase consisting of acetonitrile and water (with an acidic modifier like formic or acetic acid) would achieve excellent separation. The more polar 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid would elute much earlier than the more lipophilic Zolpidem.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While Zolpidem can be analyzed by GC-MS, the carboxylic acid derivative would require derivatization (e.g., esterification) to increase its volatility for gas-phase analysis. This difference in analytical behavior can be exploited for their selective detection.
Spectroscopic Techniques:
-
Mass Spectrometry (MS): The two compounds will have distinct molecular ions in their mass spectra due to their different molecular weights (190.20 vs. 307.39 g/mol ). Their fragmentation patterns will also be significantly different, allowing for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. The chemical shifts and coupling patterns of the protons and carbons on the imidazo[1,2-a]pyridine core and the substituents would be unique for each molecule. For instance, the carboxylic acid proton in 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid would appear as a characteristic broad singlet in the ¹H NMR spectrum, which is absent in Zolpidem.
Figure 3. Analytical workflow for the differentiation of the two compounds.
Conclusion
While 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid and Zolpidem share a common imidazo[1,2-a]pyridine scaffold, their structural differences are profound and lead to distinct physicochemical and pharmacological properties. Zolpidem's carefully arranged lipophilic and hydrogen-bonding groups are optimized for high-affinity binding to a specific subtype of the GABA-A receptor, resulting in its potent hypnotic effects. In contrast, the presence of a polar carboxylic acid group and the absence of key pharmacophoric features in 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid suggest a markedly different biological profile, with reduced blood-brain barrier penetration and unlikely affinity for the Zolpidem binding site.
For researchers in drug discovery, this comparative analysis underscores the critical role of substituent effects in modulating the activity of a privileged scaffold. The insights provided into their synthesis and analytical differentiation offer a practical framework for further exploration of the vast chemical space and therapeutic potential of imidazo[1,2-a]pyridine derivatives.
References
-
A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the ??1-subtype of the benzodiazepine receptor. (2025, August 5). ResearchGate. [Link]
-
Zolpidem. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Zolpidem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
A Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine. (2025, August 9). ResearchGate. [Link]
-
Structural modification of zolpidem led to potent antimicrobial activity in imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. (2025, August 7). ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025, December 18). ACS Publications. [Link]
-
Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Structural determinants for high-affinity zolpidem binding to GABA-A receptors. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Imidazo(1,2-a)pyridine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2025, August 5). ResearchGate. [Link]
-
A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Development and validation of a practical analytical method for Zolpidem as a drug facilitated crime tool. (2019, December 27). ACG Publications. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
GABAA receptor. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. (2018, May 10). Oxford Academic. [Link]
-
Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (2024, December 28). ACS Publications. [Link]
-
A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column. (2025, August 8). ResearchGate. [Link]
-
In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
A Head-to-Head Comparative Analysis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid and Staurosporine as Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer and enzyme inhibitory properties.[1][2][3] This guide provides a comprehensive framework for a head-to-head comparison of a novel compound from this class, 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid, against the well-characterized, non-selective kinase inhibitor, Staurosporine. This document is intended for researchers, scientists, and drug development professionals to facilitate a rigorous evaluation of novel kinase inhibitors.
The following sections will detail the rationale behind the experimental design, provide step-by-step protocols for biochemical and cell-based assays, and offer a template for data presentation and interpretation. The overarching goal is to establish a self-validating system for assessing the potency and selectivity of emerging kinase inhibitors.
Introduction and Rationale
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[6] The imidazo[1,2-a]pyridine core is a versatile scaffold found in several marketed drugs and is known to exhibit a broad spectrum of biological activities.[7][8] This has led to the investigation of novel derivatives, such as 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid, as potential kinase inhibitors.
A direct comparison with a known inhibitor is essential to contextualize the activity of a novel compound.[9] Staurosporine, a natural product, is a potent but non-selective ATP-competitive kinase inhibitor and serves as a valuable positive control and benchmark in kinase inhibitor profiling.[10] This head-to-head study is designed to elucidate the inhibitory potential and selectivity profile of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid relative to Staurosporine.
Experimental Design and Methodologies
The experimental workflow is designed to progress from a broad biochemical assessment of kinase inhibition to a more physiologically relevant cell-based evaluation. This tiered approach allows for a comprehensive characterization of the test compound.
Caption: Kinase inhibition signaling pathway.
Data Presentation and Interpretation
Clear and concise data presentation is paramount for an objective comparison. The following tables provide a template for summarizing the experimental data.
Table 1: Biochemical IC50 Values against a Panel of Kinases
| Kinase Target | 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | Value | Value |
| Kinase B | Value | Value |
| Kinase C | Value | Value |
| ... | ... | ... |
Table 2: Cell-Based GI50 Values in Selected Cancer Cell Lines
| Cell Line (Relevant Kinase Target) | 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid GI50 (µM) | Staurosporine GI50 (µM) |
| Cell Line X (Kinase A dependent) | Value | Value |
| Cell Line Y (Kinase B dependent) | Value | Value |
| Cell Line Z (Control) | Value | Value |
Interpretation:
A potent and selective inhibitor will exhibit low nanomolar IC50 values against a limited number of kinases and significantly higher values for other kinases. In contrast, a non-selective inhibitor like Staurosporine will show potent activity across a broad range of kinases. The cell-based data should correlate with the biochemical data, with lower GI50 values in cell lines dependent on the inhibited kinase. Discrepancies between biochemical potency and cellular activity may suggest issues with cell permeability or the influence of cellular factors.
Conclusion
This guide provides a robust framework for the head-to-head comparison of the novel compound 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid with the known kinase inhibitor Staurosporine. By following the detailed protocols and data presentation guidelines, researchers can generate a comprehensive and objective assessment of the compound's potential as a kinase inhibitor. The causality behind the experimental choices lies in the logical progression from broad, direct biochemical assessment to more complex, physiologically relevant cellular models, ensuring a thorough and reliable evaluation. This self-validating system of integrated biochemical and cellular assays is fundamental to making informed decisions in the early stages of drug discovery.
References
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
ACS Publications. (2025, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
National Institutes of Health. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
National Institutes of Health. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]
-
PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
arXiv. (2018, November 23). Overview of Current Type I/II Kinase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2022, April 8). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. labiotech.eu [labiotech.eu]
- 5. [1811.09718] Overview of Current Type I/II Kinase Inhibitors [arxiv.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Understanding the Compound: Hazard Assessment Based on Structural Analogs
A specific Safety Data Sheet (SDS) for 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is not publicly available. Therefore, a conservative approach to its handling and disposal is paramount. We can infer its potential hazards by examining its core structural components: the imidazo[1,2-a]pyridine ring system and the acetic acid functional group.
-
Imidazo[1,2-a]pyridine Core: Derivatives of this heterocyclic system are known to be biologically active. Safety data for analogous compounds, such as 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and C-(8-methyl-imidazo[1,2-A]pyridin-2-YL)-methylamine dihydrochloride, indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[1][2]
-
Acetic Acid Moiety: The acetic acid group imparts acidic properties to the molecule. Acetic acid itself is classified as a flammable liquid and can cause severe skin burns and eye damage.[3][4][5]
Based on this analysis, 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid should be handled as a substance that is potentially corrosive, an irritant to skin and eyes, and harmful if inhaled or ingested.
Table 1: Inferred Hazard Profile
| Hazard Classification | Inferred Risk for 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[2][6] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[2][6] |
| Respiratory Irritation | May cause respiratory irritation.[2][6] |
| Flammability | The acetic acid component suggests potential flammability.[4][5] |
Pre-Disposal and Spill Management: Immediate Safety Actions
Proper disposal begins with safe handling and immediate response to spills.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
Spill Cleanup Protocol: In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.[1][7]
-
Collection: Place the absorbed or swept material into a clearly labeled, sealable hazardous waste container.[8]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions. This compound should be categorized as acidic organic waste .
-
Do NOT mix with:
-
Bases (to avoid neutralization reactions that can generate heat and fumes).
-
Oxidizing agents (to prevent potentially violent reactions).
-
Aqueous waste streams not designated for acidic organics.
-
Caption: Waste segregation for the target compound.
Step 2: Selection of Waste Container
-
Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) container is generally suitable for acidic organic waste.
-
The container must be in good condition, with a secure, leak-proof cap.[9]
-
Never use a container that previously held an incompatible chemical (e.g., a strong base or oxidizer).
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for safety. The label must include:
-
The words "HAZARDOUS WASTE ".[10]
-
The full chemical name: "2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid " (avoid abbreviations or formulas).[10]
-
An indication of the hazards: "Corrosive, Irritant ".
-
The approximate concentration or quantity of the waste.
-
The date the waste was first added to the container.
Step 4: Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[10]
-
Keep the container closed except when adding waste.[9]
-
Store in a secondary containment tray to prevent the spread of potential leaks.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
Step 5: Arranging for Disposal
-
Once the container is nearly full (no more than 90% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]
-
Follow your institution's specific procedures for requesting a waste pickup.
Caption: Overall disposal workflow.
Emergency Procedures
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of chemical waste is a cornerstone of scientific integrity and a critical component of laboratory safety. While specific data for 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is limited, a conservative approach based on the known hazards of its structural components provides a robust framework for its safe management. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
- EMD Chemicals Inc. (2011, April 26).
- (n.d.). MSDS of C-(8-methyl-imidazo[1,2-A]pyridin-2-YL)-methylamine dihydrochloride.
-
Al-Burikan, N. A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(15), 4997. [Link]
-
Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
- Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Chemistry For Everyone. (2023, June 30). How Do You Properly Dispose Of Acetic Acid? [Video]. YouTube. [Link]...
-
Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38287-38297. [Link]
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
-
Di Maria, F., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(1), 123. [Link]
-
El-Sayed, M. A., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 430, 01037. [Link]
-
Wójcik, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4983. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Sharma, P., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 16(2), 299. [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.ca [fishersci.ca]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. uwm.edu [uwm.edu]
- 5. quickzyme.com [quickzyme.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. laballey.com [laballey.com]
- 8. youtube.com [youtube.com]
- 9. ethz.ch [ethz.ch]
- 10. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
